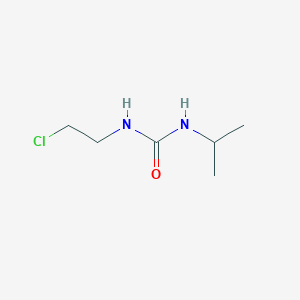

(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

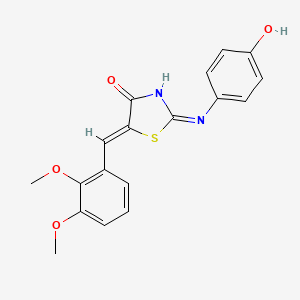

The compound is a complex organic molecule that contains an amino acid (2-amino-4-methylpentanamido) and a phenyl group, which is a functional group made up of six carbon atoms attached in a hexagonal planar ring . The compound also contains a trifluoroacetate group, which is a salt or ester of trifluoroacetic acid .

Chemical Reactions Analysis

Trifluoroacetate groups are often used in organic synthesis due to their reactivity. For example, Sodium trifluoroacetate is used in acid catalyzed reactions and as a precursor for the trifluoromethylation of aldehydes using copper (I) halide as a catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Trifluoroacetate compounds are often soluble in water and have strong acidity due to the presence of the trifluoroacetyl group .Applications De Recherche Scientifique

Synthesis and Structural Studies

- This compound and its derivatives have been synthesized and characterized for structural properties. For example, the synthesis of N-(α-bromoacyl)-α-amino esters containing the valyl moiety has been studied, focusing on the crystal structure and biological activity screening (Yancheva et al., 2015).

Biological Activity Screening

- Biological activities such as cytotoxicity, anti-inflammatory, and antibacterial activities of these compounds have been investigated. They exhibit low cytotoxicity and lack significant antibacterial and anti-inflammatory activities, which could be beneficial for their use in prodrugs (Yancheva et al., 2015).

Enzyme Inhibitory Properties

- Studies on the inhibitory activity against enzymes like xanthine oxidase have been conducted. These compounds did not show significant inhibitory effects, suggesting their noncyclic molecular structure might influence their biological activity (Smelcerovic et al., 2016).

DNA Binding Interactions

- Research has explored their binding interactions with DNA. This includes studies on amide derivatives of dexibuprofen, where the interaction with DNA via intercalation and external bindings was investigated (Arshad et al., 2017).

Anticancer Studies

- Some studies have focused on the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, evaluating their cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Synthesis of Isocyanates

- The synthesis of amino acid ester isocyanates, including methyl (S)-2-isocyanato-3-phenylpropanoate, has been reported, contributing to the understanding of the chemistry of these compounds (Tsai et al., 2003).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.C2HF3O2/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12;3-2(4,5)1(6)7/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19);(H,6,7)/t13-,14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIXAXFPOKCYER-IODNYQNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)

![6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2430563.png)

![3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid](/img/structure/B2430567.png)

![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)

![Cyclopropyl-[4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]piperazin-1-yl]methanone](/img/structure/B2430570.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)

![3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2430575.png)

![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)

![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)